molecular formula C20H28N2O2 B13450779 3'-Hydroxy-prostanozol-17-ketone

3'-Hydroxy-prostanozol-17-ketone

Cat. No.: B13450779
M. Wt: 328.4 g/mol
InChI Key: IBVOKGNUOPSVJY-PYDDOUHJSA-N
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Description

3'-Hydroxy-prostanozol-17-ketone (CAS No. 1173998-80-5) is a synthetic steroid derivative with the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.40–328.46 g/mol . Its structure includes a pyrazole ring fused to a modified androstane backbone, characterized by a hydroxyl group at the 3' position and a ketone at C17. The compound is supplied as a neat solid (room-temperature stable) by specialty chemical providers such as Shanghai Zhenzhun Biological Technology and Shanghai Yubo Biological Technology, primarily for research applications in pharmaceuticals, analytical standards, and biochemical studies .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-ene-5,17-dione

InChI

InChI=1S/C20H28N2O2/c1-19-8-7-15-12(14(19)5-6-17(19)23)4-3-11-9-16-13(10-20(11,15)2)18(24)22-21-16/h11-12,14-15H,3-10H2,1-2H3,(H2,21,22,24)/t11-,12-,14-,15-,19-,20-/m0/s1

InChI Key

IBVOKGNUOPSVJY-PYDDOUHJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NNC5=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3’-Hydroxy-prostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols to ketones. This can be achieved using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes, followed by oxidative cleavage of the resulting 1,2-diols .

Industrial Production Methods

Industrial production of 3’-Hydroxy-prostanozol-17-ketone typically involves large-scale oxidation reactions using efficient and cost-effective reagents. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is a common industrial method .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3'-Hydroxy-prostanozol-17-ketone with four structurally related steroids and derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Features Structural Differences
This compound 1173998-80-5 C₂₀H₂₈N₂O₂ 328.40–328.46 Pyrazole ring, C17 ketone, 3'-hydroxyl Unique nitrogen-containing pyrazole fusion
Androstan-17-one, 3-hydroxy- (3β,5β) 571-31-3 C₁₉H₃₀O₂ 290.44 C17 ketone, 3β-hydroxyl Lacks pyrazole ring; smaller backbone (C19 vs. C20)
Progesterone Impurity 32 66512-11-6 C₂₂H₃₄O₂ 330.51 C17 ketone, C21 methyl group No pyrazole or hydroxyl; extended alkyl chain
Isopregnanolone 516-55-2 C₂₁H₃₄O₂ 318.50 C20 hydroxyl, C3 ketone Reduced unsaturation; no heterocyclic components
Pregnanolone Impurity 1 - C₂₁H₃₅O₅S 387.52 Sulfated hydroxyl, C20 modification Sulfur-containing moiety; distinct oxidation state

Key Findings

Pyrazole Ring Differentiation: The pyrazole ring in this compound (evident in its SMILES notation: C[C@]12Cc3c(O)n[nH]c3C[C@@H]1CC[C@@H]4... ) distinguishes it from non-nitrogenated steroids like Androstan-17-one, 3-hydroxy- and Isopregnanolone.

Molecular Weight and Backbone Modifications: Compared to Androstan-17-one, 3-hydroxy- (MW 290.44), the addition of the pyrazole ring and hydroxyl group increases the molecular weight of this compound by ~38 g/mol . Progesterone Impurity 32 (MW 330.51) shares a C17 ketone but incorporates a longer alkyl chain (C22 vs. C20), likely altering lipophilicity and metabolic stability .

The absence of a C20 methyl group in this compound (compared to Progesterone Impurity 32) could reduce steric hindrance, affecting receptor binding .

Research and Application Context

  • Analytical Use: this compound is employed as a reference standard in mass spectrometry and HPLC for detecting steroid impurities or metabolites, leveraging its distinct UV absorption profile from the pyrazole ring .
  • The pyrazole moiety in this compound suggests possible enzyme inhibition or receptor modulation applications .

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